5-Bromoquinoline-2-carboxylic acid

Descripción general

Descripción

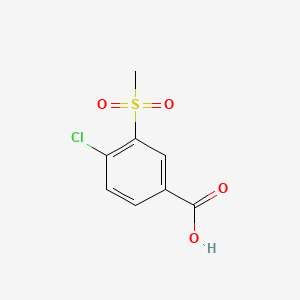

“5-Bromoquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2 . It is used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry. They are vital for leads in drug discovery and play a major role in medicinal chemistry . The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in several studies . For example, the synthesis of novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid and their molecular docking properties have been studied .

Molecular Structure Analysis

The molecular structure of “5-Bromoquinoline-2-carboxylic acid” can be analyzed using various spectroscopic techniques such as IR and 1 HNMR .

Chemical Reactions Analysis

Quinoline synthesis involves reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 . The reactions of 1,2,3,4-THQ with Br2 have been examined at room temperature and lower temperatures .

Physical And Chemical Properties Analysis

The molecular weight of “5-Bromoquinoline-2-carboxylic acid” is 252.06 g/mol . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified .

Aplicaciones Científicas De Investigación

Synthesis and Receptor Ligand Development

5-Bromoquinoline-2-carboxylic acid has been utilized in the synthesis of sigma-2 (σ2) selective ligands. These ligands show potential in pharmacological and imaging studies due to their exceptional binding affinity and selectivity. The flexibility and length of the carbon linker and the carboxylic acid moiety play crucial roles in achieving this selectivity. Halogen incorporation on selected carboxylic acid moieties offers a strategy for introducing a radiohalogen for imaging applications (Ashford et al., 2014).

Photolabile Protecting Group for Carboxylic Acids

The compound has been used in the development of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ exhibits higher single photon quantum efficiency compared to other esters and shows sensitivity to multiphoton-induced photolysis, making it suitable for use in vivo. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Reactivity in Organic Synthesis

5-Bromoquinoline-2-carboxylic acid is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It has shown varying reactivity based on the electron distribution around the quinoline ring-system, influencing the formation of desired biaryl systems. This variation in reactivity is important for synthesizing complex organic compounds [(Håheim et al., 2019)](https://consensus.app/papers/mapping-reactivity-quinoline-ringsystem-synthesis-håheim/2fc27ffc6f155aad937c9db361455496/?utm_source=chatgpt).

Application in Biological Studies

In biological studies, 5-Bromoquinoline-2-carboxylic acid derivatives have been synthesized and evaluated for potential biological applications. For example, a novel bromoquinolinium reagent, synthesized for the analysis of carboxylic acids, has been applied to the determination of biological carboxylic acids in human plasma. This application demonstrates the compound's utility in analytical chemistry, particularly in the identification and quantification of carboxylic acids in biological samples (Mochizuki et al., 2013).

Safety And Hazards

Safety precautions for handling “5-Bromoquinoline-2-carboxylic acid” include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It’s also important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOYZEDYEKDXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640612 | |

| Record name | 5-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline-2-carboxylic acid | |

CAS RN |

1017412-53-1 | |

| Record name | 5-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)